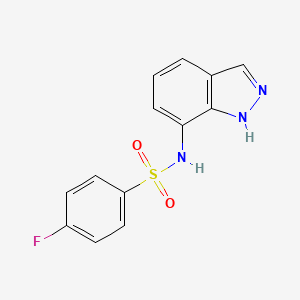![molecular formula C8H11N5S2 B11066909 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11066909.png)
3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a heterocyclic compound that contains both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea in ethanol. This reaction forms the thiazole ring through a cyclization process.
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide and an alkylating agent.
Coupling of Thiazole and Triazole Rings: The final step involves coupling the thiazole and triazole rings through a sulfanyl linkage. This can be achieved by reacting the thiazole derivative with a triazole derivative in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on both the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or triazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the function of various enzymes and receptors. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and diverse biological activities make it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used as a precursor for the synthesis of various agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in industrial chemistry.
Mechanism of Action
The mechanism of action of 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves its interaction with various molecular targets in the body. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir contain thiazole rings and have diverse biological activities.
Triazole Derivatives: Compounds such as fluconazole and voriconazole contain triazole rings and are used as antifungal agents.
Uniqueness
The uniqueness of 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine lies in its combination of both thiazole and triazole rings. This dual-ring structure provides a unique set of chemical and biological properties that are not found in compounds containing only one of these rings. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C8H11N5S2 |
|---|---|
Molecular Weight |
241.3 g/mol |
IUPAC Name |
3-methyl-5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C8H11N5S2/c1-5-11-12-8(13(5)9)15-4-7-3-14-6(2)10-7/h3H,4,9H2,1-2H3 |
InChI Key |
DGDCMUHXSTXMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1N)SCC2=CSC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11066843.png)
![3-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypyridine](/img/structure/B11066844.png)

![5-[(Benzylamino)sulfonyl]-2-ethoxybenzamide](/img/structure/B11066854.png)
![3-bromo-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11066857.png)
![(3,4-dichlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B11066864.png)
![Phenol, 2-[3-[2-(4-pyridinyl)ethenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B11066867.png)
![1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B11066870.png)
![9-Methoxy-2-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11066876.png)
![5-{[(4-methylpiperidin-1-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11066893.png)
![2-{(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11066900.png)
![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide](/img/structure/B11066902.png)
![Ethyl 6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B11066905.png)
![4-methyl-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11066916.png)
